The synthesis of BMS-587101 involves several key steps, primarily utilizing a [3 + 2] azomethine ylide reaction. This method allows for the construction of the compound's complex structure efficiently. The synthesis process has been optimized for kilogram-scale production, highlighting its feasibility for large-scale applications .
The synthesis parameters include temperature control, reaction times, and solvent choice, which are critical for achieving high yields and selectivity during the process .
BMS-587101 has a complex molecular structure characterized by a triazole ring fused with various aromatic groups. The molecular formula is , and it features multiple functional groups that contribute to its biological activity.
The three-dimensional conformation of BMS-587101 is crucial for its interaction with LFA-1, and computational modeling techniques such as molecular dynamics simulations are often employed to study its spatial arrangement and binding affinity .
BMS-587101 participates in several chemical reactions that are significant for its synthesis and potential modifications:
The understanding of these reactions is essential for optimizing synthesis routes and improving yields during production .
The mechanism of action for BMS-587101 involves its competitive inhibition of LFA-1 interactions with ICAM-1. By binding to LFA-1, BMS-587101 prevents leukocyte adhesion to endothelial cells, thereby inhibiting the migration of immune cells into inflamed tissues.
Research has demonstrated that this mechanism not only reduces symptoms but also alters disease progression in preclinical models .
BMS-587101 exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 358.23 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
LogP (octanol-water partition coefficient) | 3.5 |
pKa | Not specified |
BMS-587101 has been investigated primarily for its applications in treating autoimmune diseases due to its ability to modulate immune responses effectively. The following are some key applications:
The ongoing research continues to explore additional therapeutic avenues where BMS-587101 may provide clinical benefits .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2